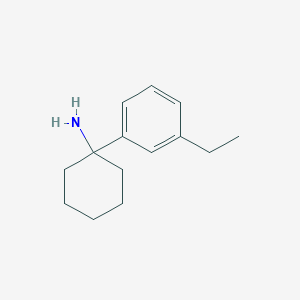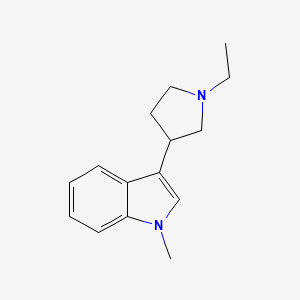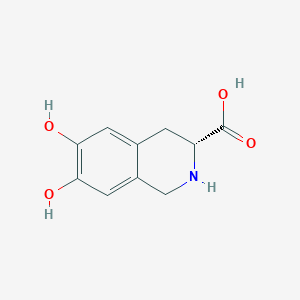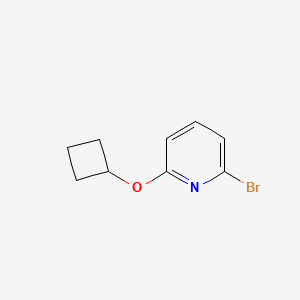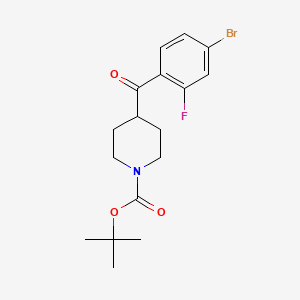
tert-Butyl 4-(4-bromo-2-fluorobenzoyl)piperidine-1-carboxylate
Vue d'ensemble
Description
“tert-Butyl 4-(4-bromo-2-fluorobenzoyl)piperidine-1-carboxylate” is a chemical compound with the molecular formula C17H21BrFNO3 . It belongs to the piperidine family.
Molecular Structure Analysis
The molecular structure of this compound can be represented by the linear formula C17H21BrFNO3 . The InChI key is YYDXZEMJOXFAPV-UHFFFAOYSA-N .Applications De Recherche Scientifique
Synthesis and Characterization
- Compounds similar to tert-Butyl 4-(4-bromo-2-fluorobenzoyl)piperidine-1-carboxylate have been synthesized and characterized through various methods, including X-ray diffraction studies. Such compounds are often intermediates in the synthesis of biologically active molecules (Sanjeevarayappa et al., 2015).
Biological Evaluation
- Certain derivatives have been screened for their in vitro antibacterial and anthelmintic activity, indicating the potential for development into therapeutic agents. However, the specific compound mentioned shows varied activity levels in these assays (Sanjeevarayappa et al., 2015).
Chemical Properties and Reactions
- The synthesis of tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate demonstrates the versatility of tert-butyl piperidine-1-carboxylate derivatives as intermediates in creating compounds with potential pharmaceutical applications (Kong et al., 2016).
Application in Drug Synthesis
- Another study elaborates on the synthesis of tert-butyl 4-formyl-3, 6-dihydropyridine-1(2H)-carboxylate as an important intermediate for small molecule anticancer drugs, showcasing the role of similar compounds in the development of new therapeutic agents (Zhang et al., 2018).
Safety and Hazards
Propriétés
IUPAC Name |
tert-butyl 4-(4-bromo-2-fluorobenzoyl)piperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21BrFNO3/c1-17(2,3)23-16(22)20-8-6-11(7-9-20)15(21)13-5-4-12(18)10-14(13)19/h4-5,10-11H,6-9H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDFQZYWERRIWKC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)C(=O)C2=C(C=C(C=C2)Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21BrFNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90678116 | |
| Record name | tert-Butyl 4-(4-bromo-2-fluorobenzoyl)piperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90678116 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
386.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl 4-(4-bromo-2-fluorobenzoyl)piperidine-1-carboxylate | |
CAS RN |
1159826-04-6 | |
| Record name | tert-Butyl 4-(4-bromo-2-fluorobenzoyl)piperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90678116 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



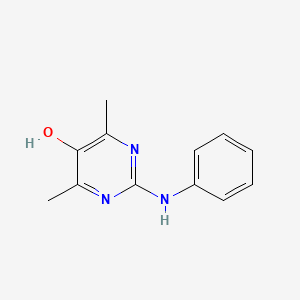
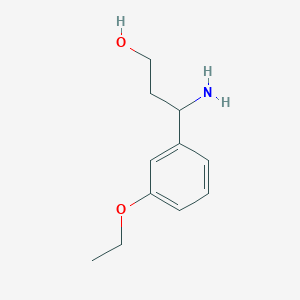
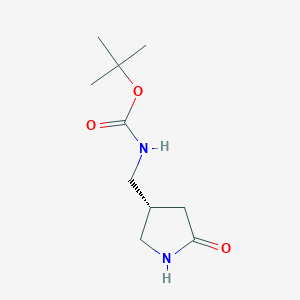
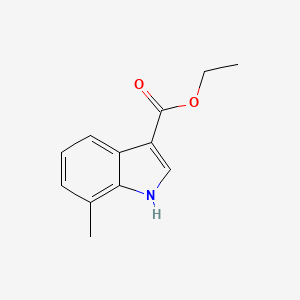
![3-Picoline,4-[(o-methoxyphenyl)ethynyl]-](/img/structure/B1502719.png)

![N-[(2-Ethoxyphenyl)methyl]thiourea](/img/structure/B1502726.png)
